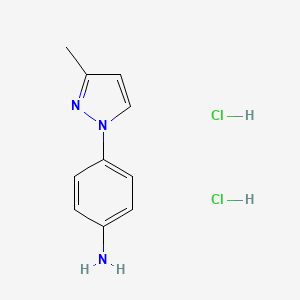
4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 3-position of the pyrazole ring and an aniline group at the 4-position, with the entire molecule existing as a dihydrochloride salt. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, 3-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions .
-
Substitution Reaction: : The next step involves the substitution of the pyrazole ring with an aniline group. This can be achieved through a nucleophilic aromatic substitution reaction where 3-methyl-1H-pyrazole is reacted with 4-chloroaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
-
Formation of the Dihydrochloride Salt: : The final step involves the conversion of the free base to its dihydrochloride salt by treating the compound with hydrochloric acid in an appropriate solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the pyrazole ring or the aniline group .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other nucleophiles under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced forms of the pyrazole or aniline groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways: The compound may target various molecular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Comparison
4-(3-Methyl-1H-pyrazol-1-yl)aniline dihydrochloride is unique due to the presence of the methyl group at the 3-position of the pyrazole ring, which can influence its reactivity and biological activity. Compared to 4-(1H-Pyrazol-1-ylmethyl)aniline, the methyl group provides additional steric and electronic effects that can enhance or modify its interactions with biological targets. Similarly, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, with multiple pyrazole rings, may exhibit different binding affinities and selectivities due to its larger and more complex structure.
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10;;/h2-7H,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVPCJOWEDORJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
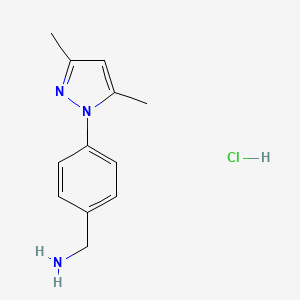
![6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride](/img/structure/B7982319.png)
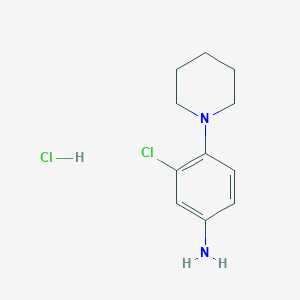
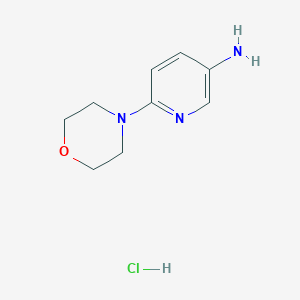
![4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE](/img/structure/B7982347.png)
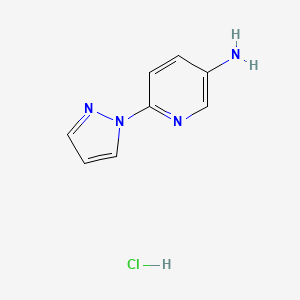
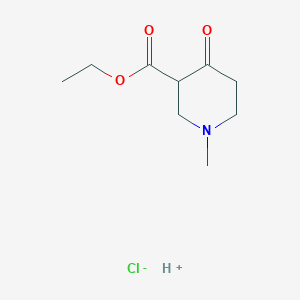
![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B7982366.png)
![6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid](/img/structure/B7982374.png)
![1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B7982382.png)
![[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B7982399.png)
![[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B7982415.png)
![[3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide](/img/structure/B7982418.png)
![[2-(1H-1,2,4-Triazol-1-yl)phenyl]amine hydrochloride](/img/structure/B7982419.png)
